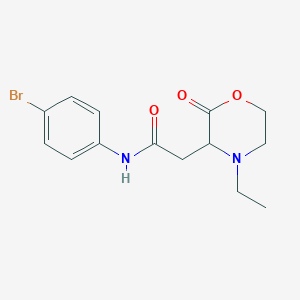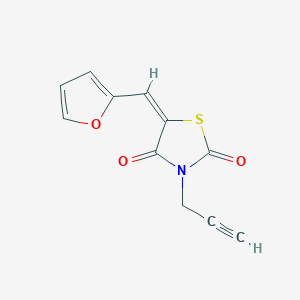![molecular formula C17H25NO3S B4838051 N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2008 and has since been the subject of numerous scientific investigations. In
Mécanisme D'action
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide acts as a potent inhibitor of several kinases, including CDK2 and CDK9. By inhibiting these kinases, N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide disrupts the cell cycle and induces apoptosis in cancer cells. The compound has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. The compound has also been shown to inhibit tumor growth in animal models of cancer, suggesting that it may have therapeutic potential in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide is that it is a small molecule inhibitor, making it easy to synthesize and administer in lab experiments. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several areas of research that could be explored in the future to further understand the potential therapeutic applications of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of CDK2 and CDK9, which could potentially be used in the treatment of cancer. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide in human clinical trials. Finally, the mechanism of action of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide could be further elucidated to better understand how the compound induces cell cycle arrest and apoptosis in cancer cells.
Conclusion
In conclusion, N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide is a small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. The compound inhibits several kinases, including CDK2 and CDK9, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While there are limitations to its use in lab experiments, N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide represents a promising avenue for future research into the development of new cancer treatments.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of several kinases, including the cell cycle-regulating kinase CDK2, which is overexpressed in many types of cancer. Studies have also shown that N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-9-5-6-10-16(15)21-13-17(19)18-11-12-22-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYXQUDJZIPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)

![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)
![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)


![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)